molecular formula C10H16INO B092291 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- CAS No. 18312-12-4

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-

Cat. No. B092291
CAS RN: 18312-12-4
M. Wt: 293.14 g/mol
InChI Key: UUCWZAUJRFXPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism Of Action

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- binds to the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways such as the cAMP pathway, the MAPK pathway, and the PI3K/Akt pathway. The activation of these pathways leads to the anti-inflammatory, anti-cancer, and neuroprotective effects of 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-.

Biochemical And Physiological Effects

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It has a high affinity for the adenosine A3 receptor, which makes it a potent agonist. However, 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- also has some limitations. It has a short half-life in vivo, which limits its therapeutic potential. In addition, 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- can have off-target effects on other adenosine receptors, which can complicate the interpretation of experimental results.

Future Directions

For the study of 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- include the development of more potent and selective agonists and the exploration of new therapeutic applications.

Synthesis Methods

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- can be synthesized by reacting 3-azabicyclo(3.2.2)nonane with iodoacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is purified by column chromatography to obtain pure 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-.

Scientific Research Applications

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

18312-12-4

Product Name

3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-

Molecular Formula

C10H16INO

Molecular Weight

293.14 g/mol

IUPAC Name

1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone

InChI

InChI=1S/C10H16INO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2

InChI Key

UUCWZAUJRFXPCP-UHFFFAOYSA-N

SMILES

C1CC2CCC1CN(C2)C(=O)CI

Canonical SMILES

C1CC2CCC1CN(C2)C(=O)CI

Other CAS RN

18312-12-4

synonyms

3-(Iodoacetyl)-3-azabicyclo[3.2.2]nonane

Origin of Product

United States

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